1-(4-Methoxybenzoyl)piperazine trifluoroacetate
Overview
Description
1-(4-Methoxybenzoyl)piperazine trifluoroacetate is a chemical compound with the molecular formula C12H16N2O2.C2HF3O2. It is known for its unique structure, which includes a piperazine ring substituted with a 4-methoxybenzoyl group and a trifluoroacetate counterion. This compound is used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
The synthesis of 1-(4-Methoxybenzoyl)piperazine trifluoroacetate typically involves the reaction of 4-methoxybenzoyl chloride with piperazine in the presence of a base, followed by the addition of trifluoroacetic acid to form the trifluoroacetate salt. The reaction conditions often include:
Solvent: Dichloromethane or another suitable organic solvent.
Base: Triethylamine or similar base to neutralize the hydrochloric acid formed during the reaction.
Temperature: Room temperature to slightly elevated temperatures to ensure complete reaction.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(4-Methoxybenzoyl)piperazine trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated.
Common Reagents and Conditions: Oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents like methyl iodide are commonly used.
Major Products: Depending on the reaction, products can include 4-methoxybenzoic acid, 4-methoxybenzyl alcohol, and various substituted piperazines.
Scientific Research Applications
1-(4-Methoxybenzoyl)piperazine trifluoroacetate is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-Methoxybenzoyl)piperazine trifluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with biological macromolecules, while the methoxybenzoyl group can enhance binding affinity and specificity. The trifluoroacetate counterion may also play a role in stabilizing the compound and facilitating its solubility in various solvents .
Comparison with Similar Compounds
1-(4-Methoxybenzoyl)piperazine trifluoroacetate can be compared with other similar compounds, such as:
1-(2-Methoxybenzoyl)piperazine trifluoroacetate: Similar structure but with the methoxy group in the ortho position, which can affect its reactivity and binding properties.
1-(3-Methoxybenzoyl)piperazine trifluoroacetate: The methoxy group in the meta position, leading to different steric and electronic effects.
1-(4-Methoxybenzyl)piperazine trifluoroacetate: Substitution on the benzyl group instead of the benzoyl group, which can influence its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it valuable for various research and industrial applications .
Biological Activity
1-(4-Methoxybenzoyl)piperazine trifluoroacetate is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
This compound features a piperazine ring substituted with a 4-methoxybenzoyl group and a trifluoroacetate moiety. The trifluoroacetate group enhances the compound's solubility and bioavailability, which are critical factors in drug design.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may act as an inhibitor or modulator, influencing signaling pathways involved in cellular processes.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Anticancer Properties
The compound has been evaluated for its anticancer potential. In cell line studies, it demonstrated the ability to inhibit cell proliferation and induce apoptosis in various cancer types. The mechanism appears to involve the modulation of cell cycle regulators and apoptotic pathways .
Study on Antimicrobial Activity
A recent study assessed the antimicrobial efficacy of several piperazine derivatives, including this compound. The results indicated significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
This compound | 20 | Staphylococcus aureus |
This compound | 30 | Escherichia coli |
Study on Anticancer Activity
In another investigation focusing on its anticancer effects, this compound was tested against human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 15 µM, indicating potent antiproliferative effects. Flow cytometry analysis revealed that treatment led to increased apoptosis rates compared to untreated controls .
Cell Line | IC50 (µM) | Apoptosis Rate (%) |
---|---|---|
MCF-7 | 15 | 45 |
Control | - | 5 |
Properties
IUPAC Name |
(4-methoxyphenyl)-piperazin-1-ylmethanone;2,2,2-trifluoroacetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.C2HF3O2/c1-16-11-4-2-10(3-5-11)12(15)14-8-6-13-7-9-14;3-2(4,5)1(6)7/h2-5,13H,6-9H2,1H3;(H,6,7) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFUAGZYFLFUEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCNCC2.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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